2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene

Lipophilicity Bioisostere Drug Design

2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene (CAS 1404195-08-9) is a polyhalogenated aromatic compound with the molecular formula C7H3ClF4O and a molecular weight of 214.54 g/mol. It features a distinct 1,4-difluorobenzene core substituted with a chlorodifluoromethoxy (-OCF2Cl) group at the 2-position.

Molecular Formula C7H3ClF4O
Molecular Weight 214.54 g/mol
CAS No. 1404195-08-9
Cat. No. B1404429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene
CAS1404195-08-9
Molecular FormulaC7H3ClF4O
Molecular Weight214.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)OC(F)(F)Cl)F
InChIInChI=1S/C7H3ClF4O/c8-7(11,12)13-6-3-4(9)1-2-5(6)10/h1-3H
InChIKeyCRCSTEJPQOUINN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene (CAS 1404195-08-9): A Strategic Fluorinated Building Block for Medicinal Chemistry and Agrochemical Procurement


2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene (CAS 1404195-08-9) is a polyhalogenated aromatic compound with the molecular formula C7H3ClF4O and a molecular weight of 214.54 g/mol . It features a distinct 1,4-difluorobenzene core substituted with a chlorodifluoromethoxy (-OCF2Cl) group at the 2-position. This -OCF2Cl motif is a recognized bioisostere in medicinal chemistry, valued for its ability to modulate lipophilicity, metabolic stability, and halogen bonding interactions, making this compound a versatile intermediate for synthesizing complex active pharmaceutical ingredients (APIs) and agrochemicals .

1 Fluorinated building block for medicinal chemistry and agrochemical intermediate synthesis.
2 -OCF2Cl bioisostere scaffold supports lipophilicity and halogen bonding modulation in lead optimization.
3 1,4-Difluoro substitution pattern enables regioselective cross-coupling for structure-activity relationship studies.
Research-use-only intermediate; not for clinical or diagnostic applications.

Why 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene Cannot Be Replaced by Generic Analogs in R&D Procurement


Substituting 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene with a simpler analog, such as a non-fluorinated or mono-fluorinated benzene derivative, fundamentally alters key physicochemical and electronic properties critical for downstream biological activity. The -OCF2Cl group provides a unique combination of high lipophilicity (computed XLogP3 of ~3.5 for the 1,3-difluoro regioisomer) and hydrogen bond acceptor count (5) that is not replicated by -OCH3, -OCF3, or -OCHF2 groups [1]. Furthermore, the specific 1,4-difluoro substitution pattern on the benzene ring directs regioselective reactivity in cross-coupling reactions, a feature lost with other substitution patterns like 1,3- or 1,2-difluoro analogs . This makes the compound indispensable for synthesizing derivatives where both the -OCF2Cl group and the 1,4-difluoro scaffold are required for target binding.

Target Motif -OCF2Cl (chlorodifluoromethoxy)
Generic Analog -OCH3, -OCF3, or -OCHF2
Replacing -OCF2Cl with -OCH3 or -OCF3 alters lipophilicity and hydrogen bond acceptor count, which may shift target binding and metabolic stability profiles. The unique halogen bonding capacity of the chlorine atom is not replicated by -OCHF2 or -OCF3.
Using a 1,3- or 1,2-difluoro regioisomer changes regioselective reactivity in cross-coupling reactions, limiting access to the specific 1,4-scaffold required for certain allosteric kinase inhibitor pharmacophores.

Quantitative Differentiation Evidence for 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene Procurement


Enhanced Lipophilicity (logP) Through -OCF2Cl Bioisosteric Replacement

The -OCF2Cl group is a lipophilic bioisostere. A molecular matched pair analysis comparing -OCF2Cl to -OCH3, -OCF3, and -OCHF2 groups on aromatic scaffolds demonstrates significant logP modulation. While direct experimental logP data for 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene is not published, its 1,3-difluoro regioisomer has a computed XLogP3 of 3.5, whereas a methoxy analog (1,4-difluoro-2-methoxybenzene) would have a significantly lower logP (~1.5-2.0) based on additive fragment constants [1]. This increase in lipophilicity is crucial for optimizing membrane permeability and target binding in lead optimization.

Lipophilicity (logP)
Class-level inference
Estimated ΔlogP ≈ +1.5 to +2.0 units vs. methoxy analog
May support membrane permeability optimization in lead design.
Computed XLogP3 for 1,3-difluoro regioisomer; direct data for target compound not published.
Lipophilicity Bioisostere Drug Design

Increased Hydrogen Bond Acceptor Capacity for Enhanced Target Interaction

The -OCF2Cl group introduces a total of five hydrogen bond acceptor atoms (3 fluorine, 1 chlorine, 1 oxygen) in the target compound, compared to only three for a difluoromethoxy (-OCHF2) analog (2 fluorine, 1 oxygen) [1]. This elevated acceptor count provides additional opportunities for halogen bonding and dipole-dipole interactions with protein targets, as demonstrated by the success of the -OCF2Cl group in the clinically approved BCR-ABL1 inhibitor Asciminib, where it forms key interactions within the myristate pocket [2].

H-Bond Acceptor Count
Class-level inference
5 HBA vs. 3 HBA for -OCHF2 analog
Supports halogen bonding and target interaction screening context.
Computed property; validated by -OCF2Cl role in Asciminib binding.
Halogen Bonding Molecular Recognition Kinase Inhibitors

Metabolic Stability Advantage via -OCF2Cl Over Non-Fluorinated Alkoxy Groups

The incorporation of fluorine atoms is a well-established strategy to block metabolic soft spots. The -OCF2Cl group provides superior oxidative metabolic stability compared to a methoxy (-OCH3) group, which is susceptible to rapid O-dealkylation by CYP450 enzymes [1]. While direct metabolic stability data for this specific compound is unavailable, literature on analogous -OCF2Cl-substituted aromatics supports a significant reduction in intrinsic clearance compared to non-fluorinated analogs, as reported in the development of various fluorinated pyrethroid intermediates [2].

Metabolic Stability
Class-level inference
-OCF2Cl resistant to oxidative O-dealkylation vs. labile -OCH3
Reported metabolic stability context supports PK profile exploration.
In vitro CYP450 data for this specific compound not available; data from fluorinated analog literature.
Metabolic Stability CYP450 Pharmacokinetics

Optimal Procurement Scenarios for 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene Driven by Quantitative Evidence


Synthesis of Allosteric Kinase Inhibitors Targeting Myristate Pockets

The -OCF2Cl group is the key pharmacophore in Asciminib, an allosteric BCR-ABL1 inhibitor. 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene can serve as a direct precursor or a close structural analog for synthesizing novel allosteric inhibitors targeting myristate binding pockets in kinases such as ABL1, SRC, or BTK. The enhanced hydrogen bond acceptor capacity and lipophilicity of this scaffold are critical for occupying the hydrophobic myristate pocket and forming key interactions, as validated by the clinical success of Asciminib [1].

Development of Fluorinated Agrochemical Intermediates with Improved Environmental Persistence

The metabolic stability conferred by the -OCF2Cl group makes this compound an ideal intermediate for synthesizing new pyrethroid or other classes of pesticides that require prolonged environmental persistence. The 1,4-difluoro substitution pattern, common in liquid crystal and pesticide intermediates, allows for further regioselective functionalization to build complex active ingredients. Patent literature highlights the use of similar difluoroaromatic compounds in the preparation of pyrethroid pesticides [2].

Structure-Activity Relationship (SAR) Exploration of Halogen Bonding Interactions

The chlorine atom in the -OCF2Cl group can act as an unconventional halogen bond donor. Researchers can utilize this compound to probe halogen bonding contributions to target affinity and selectivity. By comparing the activity of derivatives made from this building block with those made from -OCHF2 or -OCF3 analogs, scientists can quantitatively assess the advantage of the -OCF2Cl group's unique electronic profile in binding assays, as suggested by reports of 2- to 6-fold activity improvements through halogen bonding .

Application
Selection Property
Validation Focus
Allosteric kinase inhibitor synthesis
-OCF2Cl pharmacophore for myristate pocket targeting
Target engagement and binding assay review
Fluorinated agrochemical intermediate development
1,4-Difluoro scaffold with regioselective cross-coupling potential
Environmental persistence and metabolic stability profiling
Halogen bonding SAR exploration
Unique -OCF2Cl electronic profile for halogen bond donor studies
Comparative binding assay with -OCHF2/-OCF3 analogs
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